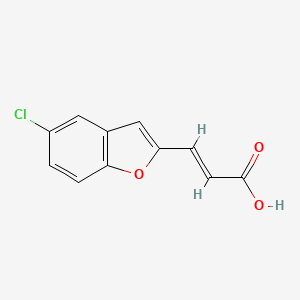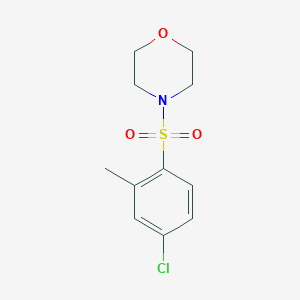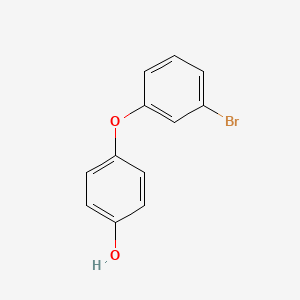
1-(3,6-Dichloro-carbazol-9-yl)-3-diethylamino-propan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,6-Dichloro-carbazol-9-yl)-3-diethylamino-propan-2-ol is a synthetic organic compound characterized by the presence of a carbazole moiety substituted with dichloro groups and a diethylamino-propan-2-ol side chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,6-Dichloro-carbazol-9-yl)-3-diethylamino-propan-2-ol typically involves the following steps:
Formation of the Carbazole Core: The carbazole core can be synthesized through the cyclization of appropriate precursors, often involving palladium-catalyzed reactions.
Attachment of the Diethylamino-propan-2-ol Side Chain: This step involves the nucleophilic substitution reaction where the diethylamino-propan-2-ol moiety is introduced, often using a base such as sodium hydride to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(3,6-Dichloro-carbazol-9-yl)-3-diethylamino-propan-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon, which may reduce the carbazole ring or the side chain.
Substitution: The dichloro groups can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Reduced carbazole or side chain derivatives.
Substitution: Substituted carbazole derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
1-(3,6-Dichlor-carbazol-9-yl)-3-diethylamino-propan-2-ol hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein für die Synthese komplexerer Moleküle und Materialien verwendet.
Biologie: Untersucht auf seine potenziellen biologischen Aktivitäten, darunter antimikrobielle und krebshemmende Eigenschaften.
Medizin: Als potenzieller therapeutischer Wirkstoff erforscht, da seine Struktur Ähnlichkeiten zu bekannten pharmakologisch aktiven Verbindungen aufweist.
Industrie: Wird bei der Entwicklung von organischen elektronischen Materialien eingesetzt, wie z. B. organischen Leuchtdioden (OLEDs) und organischen Photovoltaikzellen (OPVs).
Wirkmechanismus
Der Wirkmechanismus von 1-(3,6-Dichlor-carbazol-9-yl)-3-diethylamino-propan-2-ol hängt von seiner spezifischen Anwendung ab:
Biologische Aktivität: Die Verbindung kann mit zellulären Zielstrukturen wie Enzymen oder Rezeptoren interagieren und so zur Hemmung oder Aktivierung bestimmter Signalwege führen.
Elektronische Eigenschaften: In der Materialwissenschaft werden die elektronischen Eigenschaften der Verbindung durch das konjugierte Carbazolsystem beeinflusst, das den Ladungstransport in elektronischen Bauelementen erleichtern kann.
Ähnliche Verbindungen:
- 1-(3,6-Dibrom-carbazol-9-yl)-3-diethylamino-propan-2-ol
- 1-(3,6-Dichlor-carbazol-9-yl)-3-(3,5-dimethyl-pyrazol-1-yl)-propan-2-ol
- 1-(3,6-Dichlor-carbazol-9-yl)-3-(2-methoxy-phenylamino)-propan-2-ol
Vergleich: 1-(3,6-Dichlor-carbazol-9-yl)-3-diethylamino-propan-2-ol ist aufgrund seines spezifischen Substitutionsschemas und seiner Seitenkette einzigartig, die ihm besondere elektronische und sterische Eigenschaften verleihen. Im Vergleich zu ähnlichen Verbindungen kann es unterschiedliche Reaktivitäts- und biologische Aktivitätsprofile aufweisen, was es zu einer wertvollen Verbindung für gezielte Forschung und Anwendungen macht.
Diese detaillierte Übersicht bietet ein umfassendes Verständnis von 1-(3,6-Dichlor-carbazol-9-yl)-3-diethylamino-propan-2-ol, wobei seine Synthese, Reaktionen, Anwendungen und einzigartigen Eigenschaften hervorgehoben werden.
Wirkmechanismus
The mechanism of action of 1-(3,6-Dichloro-carbazol-9-yl)-3-diethylamino-propan-2-ol depends on its specific application:
Biological Activity: The compound may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways.
Electronic Properties: In materials science, the compound’s electronic properties are influenced by the conjugated carbazole system, which can facilitate charge transport in electronic devices.
Vergleich Mit ähnlichen Verbindungen
- 1-(3,6-Dibromo-carbazol-9-yl)-3-diethylamino-propan-2-ol
- 1-(3,6-Dichloro-carbazol-9-yl)-3-(3,5-dimethyl-pyrazol-1-yl)-propan-2-ol
- 1-(3,6-Dichloro-carbazol-9-yl)-3-(2-methoxy-phenylamino)-propan-2-ol
Comparison: 1-(3,6-Dichloro-carbazol-9-yl)-3-diethylamino-propan-2-ol is unique due to its specific substitution pattern and side chain, which confer distinct electronic and steric properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for targeted research and applications.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics
Eigenschaften
Molekularformel |
C19H22Cl2N2O |
|---|---|
Molekulargewicht |
365.3 g/mol |
IUPAC-Name |
1-(3,6-dichlorocarbazol-9-yl)-3-(diethylamino)propan-2-ol |
InChI |
InChI=1S/C19H22Cl2N2O/c1-3-22(4-2)11-15(24)12-23-18-7-5-13(20)9-16(18)17-10-14(21)6-8-19(17)23/h5-10,15,24H,3-4,11-12H2,1-2H3 |
InChI-Schlüssel |
DKJKCAUMSQTYMP-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CC(CN1C2=C(C=C(C=C2)Cl)C3=C1C=CC(=C3)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Urea, N-(4-chlorophenyl)-N'-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-](/img/structure/B12124945.png)




![3-benzyl-4,6-dihydrothieno[3,4-d][1,3]thiazole-2(3H)-thione 5,5-dioxide](/img/structure/B12124974.png)


![1-Azabicyclo[2.2.2]octan-3-one,2-[(dimethylamino)methylene]-](/img/structure/B12124998.png)
![2-amino-1-(1,3-benzodioxol-5-yl)-N-hexyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12125002.png)
![(4-{3-[4-(2,3-Dichlorophenyl)piperazin-1-yl]-2-hydroxypropoxy}phenyl)(phenyl)methanone](/img/structure/B12125006.png)

methanone](/img/structure/B12125015.png)

